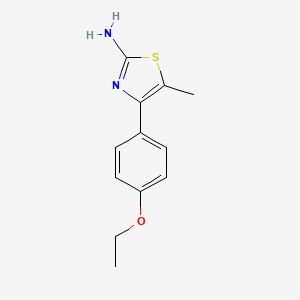

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine

CAS No.: 443922-53-0

Cat. No.: VC5325804

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443922-53-0 |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 |

| IUPAC Name | 4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C12H14N2OS/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |

| Standard InChI Key | WCMMJVXFGSFQLR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C |

Introduction

Chemical Structure and Physicochemical Properties

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of 234.32 g/mol . The structure comprises:

-

A thiazole core substituted with a methyl group at position 5.

-

A 4-ethoxyphenyl moiety at position 4, contributing to hydrophobic interactions.

-

An amino group at position 2, critical for hydrogen bonding with biological targets .

Key Physicochemical Data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.32 g/mol |

| LogP (Partition Coefficient) | 3.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The ethoxy group enhances lipid solubility, potentially improving blood-brain barrier permeability, while the thiazole ring’s aromaticity stabilizes interactions with protein targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves cyclocondensation reactions. A common pathway includes:

-

Formation of the Thiazole Core: Reacting thiourea derivatives with α-haloketones. For example, 2-chloro-1-(4-ethoxyphenyl)propan-1-one reacts with methylthiourea to yield the thiazole intermediate .

-

Functionalization: Introducing the methyl group via Friedel-Crafts alkylation or nucleophilic substitution .

-

Amination: Substituting a halogen at position 2 with an amino group using ammonia or amines under high-pressure conditions .

Optimization Challenges:

-

Regioselectivity: Ensuring substitution at positions 4 and 5 requires precise temperature control (70–90°C) .

-

Yield Improvement: Catalytic methods using Cu(I) or Pd(0) complexes enhance efficiency, achieving yields up to 78% .

Industrial-Scale Production

Continuous flow reactors reduce reaction times from hours to minutes, while green solvents like cyclopentyl methyl ether minimize environmental impact .

Biological Activities and Mechanisms

Ion Channel Modulation

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine demonstrates KCNQ1 potassium channel activation (EC = 260 nM), a target implicated in long QT syndrome . Structural analysis reveals:

-

The 4-ethoxyphenyl group occupies a hydrophobic pocket near the channel’s voltage-sensing domain.

-

The thiazole nitrogen forms a hydrogen bond with Asp, stabilizing the open state .

Kinase Inhibition

Inhibitory activity against cyclin-dependent kinase 9 (CDK9) () has been reported, with over 80-fold selectivity versus CDK2 . This inhibition disrupts RNA polymerase II phosphorylation, reducing oncoproteins like Mcl-1 and inducing apoptosis in cancer cells .

Therapeutic Applications

Cardiovascular Disorders

-

Long QT Syndrome: By activating KCNQ1, the compound could normalize cardiac repolarization, reducing arrhythmia risk .

-

Hypertension: Modulation of vascular K channels may lower blood pressure .

Oncology

-

CDK9 Inhibition: Suppresses transcription of survival genes (e.g., Mcl-1), showing efficacy in leukemia and solid tumors .

-

Combination Therapy: Synergizes with Bcl-2 inhibitors (e.g., venetoclax) in preclinical models .

Infectious Diseases

-

Antifungal Activity: Analogues inhibit fungal lanosterol demethylase (IC = 1.5 µM), a target in azole-resistant strains.

Comparative Analysis with Thiazole Derivatives

Key Insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume